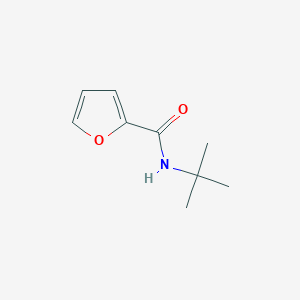

N-terc-butilfurano-2-carboxamida

Descripción general

Descripción

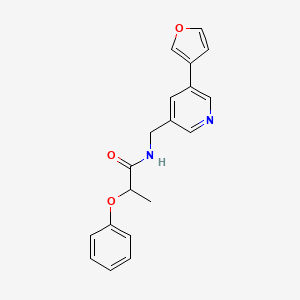

N-tert-butylfuran-2-carboxamide is a chemical compound with the CAS Number: 98331-10-3 . It has a molecular weight of 167.21 and its IUPAC name is N-(tert-butyl)-2-furamide . It is a white to yellow solid at room temperature .

Molecular Structure Analysis

The Inchi Code for N-tert-butylfuran-2-carboxamide is 1S/C9H13NO2/c1-9(2,3)10-8(11)7-5-4-6-12-7/h4-6H,1-3H3,(H,10,11) . The Inchi Key is JLKDJHPRTZFHOP-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

N-tert-butylfuran-2-carboxamide has a density of 1.0±0.1 g/cm3 . Its boiling point is 303.0±15.0 °C at 760 mmHg . The physical form of this compound is a white to yellow solid .Aplicaciones Científicas De Investigación

- Reacciones Estructurales: Los diversos métodos sintéticos para derivados de furano ofrecen una amplia gama de perspectivas en la química orgánica y medicinal .

Síntesis de Amidas N-terc-butil

La N-terc-butilfurano-2-carboxamida se puede sintetizar mediante reacciones con aminas terc-butil. Aquí tienes una breve descripción general:

- Rendimientos Aislados: La reacción produce excelentes rendimientos aislados de amidas N-terc-butil .

Síntesis Asimétrica de N-Heterociclos

La terc-butanosulfinamida enantiopura, un compuesto ampliamente utilizado, desempeña un papel crucial en la síntesis asimétrica de N-heterociclos. Aquí tienes una descripción general:

Safety and Hazards

Mecanismo De Acción

Target of Action

The n-tert-butyl amide group is found in many drugs such as finasteride, nelfinavir, and cpi-1189 . These drugs target different enzymes and proteins in the body, suggesting that N-tert-butylfuran-2-carboxamide may have a similar range of targets.

Mode of Action

It’s known that n-tert-butyl amides, in general, can interact with their targets through various mechanisms, including enzyme inhibition, receptor binding, and modulation of protein function .

Biochemical Pathways

For instance, finasteride inhibits the enzyme 5-alpha reductase, affecting the conversion of testosterone to dihydrotestosterone . Nelfinavir, a protease inhibitor, interferes with the life cycle of HIV .

Pharmacokinetics

The molecular weight of the compound is 16721 , which is within the optimal range for oral bioavailability

Result of Action

Based on the known effects of other n-tert-butyl amides, it could potentially have a range of effects depending on its specific targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-tert-butylfuran-2-carboxamide. For instance, the synthesis of N-tert-butyl amides has been performed under solvent-free conditions at room temperature , suggesting that the compound may be stable under these conditions.

Propiedades

IUPAC Name |

N-tert-butylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-9(2,3)10-8(11)7-5-4-6-12-7/h4-6H,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKDJHPRTZFHOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2460173.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2460175.png)

![2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2460178.png)

![3-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2460180.png)

![N-(4-chlorophenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2460181.png)

![2-(4-chlorobenzamido)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2460182.png)

![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-(2-methoxybenzyl)amine](/img/structure/B2460183.png)

![2-[(5-Cyanopyridin-2-yl)(methyl)amino]acetic acid](/img/structure/B2460184.png)

![7-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B2460186.png)

![Cyclopentyl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2460193.png)